Phenyl trifluoromethanesulfonate
Description
Significance of Aryl Triflates in Contemporary Organic Synthesis
Aryl triflates, such as PhOTf, are pivotal reagents in modern organic synthesis, primarily because the triflate group (CF₃SO₂O⁻) is an exceptionally good leaving group. This high reactivity makes them excellent electrophilic partners in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools for forging new bonds, particularly carbon-carbon (C-C) and carbon-heteroatom bonds, with high efficiency and selectivity.
The utility of aryl triflates often surpasses that of traditional aryl halides (chlorides, bromides, iodides) in these transformations. researchgate.net They can be readily synthesized from phenols, which are a large, diverse, and often inexpensive class of starting materials. chemicalbook.com This provides a strategic advantage, allowing for the late-stage functionalization of complex phenol-containing molecules.
In palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, aryl triflates are highly effective substrates. researchgate.netrsc.org They readily undergo oxidative addition to the low-valent metal center (e.g., Pd(0)), a critical step that initiates the catalytic cycle. While aryl bromides and iodides are also reactive, aryl triflates offer a comparable or sometimes superior level of reactivity, and they are often more accessible than the corresponding aryl iodides. The reactivity of aryl triflates allows for milder reaction conditions, which helps to preserve sensitive functional groups within the reacting molecules.
Furthermore, the distinct reactivity of aryl triflates compared to aryl halides enables selective and sequential cross-coupling reactions on molecules containing both functionalities. nih.gov This orthogonal reactivity is a powerful strategy in the synthesis of complex biaryls and other elaborate molecular architectures. For instance, a palladium catalyst can selectively react with an aryl bromide in the presence of an aryl triflate, or vice-versa, depending on the specific catalyst and reaction conditions chosen. nih.gov This selectivity has been exploited in multimetallic catalysis systems, where two different metal catalysts work cooperatively to couple an aryl bromide with an aryl triflate directly. nih.gov
Historical Context and Evolution of PhOTf as a Synthetic Reagent
The journey of phenyl trifluoromethanesulfonate (B1224126) from a chemical curiosity to an indispensable synthetic tool is rooted in the development of trifluoromethanesulfonic acid (triflic acid), one of the strongest known organic acids. The synthesis of aryl triflates, including PhOTf, was initially achieved through the reaction of phenols with triflic anhydride (B1165640) or fluorosulphonic anhydride. chemicalbook.comsigmaaldrich.com
In its early days, PhOTf was primarily recognized for its high reactivity in nucleophilic substitution reactions, a direct consequence of the triflate anion's stability and, therefore, its excellent leaving group ability. However, the true potential of PhOTf began to be realized with the advent of transition metal-catalyzed cross-coupling reactions. As chemists sought more versatile and reactive electrophiles to complement or replace aryl halides, aryl triflates became an attractive option.
A significant milestone in the evolution of PhOTf as a reagent was its application as a precursor to benzyne (B1209423), a highly reactive and synthetically valuable intermediate. acs.orgchemicalbook.com The Kobayashi method, which involves the fluoride-induced elimination of trimethylsilyl (B98337) triflate from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, demonstrated a mild and efficient way to generate benzyne at room temperature. chemicalbook.com This precursor, 2-(trimethylsilyl)this compound, can be efficiently prepared in a three-step sequence from phenol (B47542). acs.orgnih.gov This development opened up a vast area of research into aryne chemistry, enabling the synthesis of complex substituted aromatic compounds through cycloaddition and nucleophilic addition reactions. acs.orgresearchgate.net
The scope of PhOTf's utility expanded further as it was successfully employed in a variety of palladium-catalyzed reactions. It proved to be an effective arylating agent for the α-arylation of ketones and the N-arylation of anilines. sigmaaldrich.comchemicalbook.com The development of specialized phosphine (B1218219) ligands for palladium catalysts was crucial in optimizing these transformations, allowing for high yields and broad substrate compatibility, even with sterically demanding or electronically diverse partners. organic-chemistry.org
Scope and Research Trajectories of PhOTf in Modern Chemistry
The application of this compound in modern chemistry continues to expand, driven by the ongoing need for efficient and selective synthetic methods. Current research trajectories focus on leveraging its unique reactivity to access novel chemical space and streamline the synthesis of valuable compounds.
Table 2: Modern Synthetic Applications of this compound
| Reaction Type | Description |
|---|---|
| Cross-Coupling Reactions | PhOTf is a premier electrophile in Suzuki, Stille, Heck, and Sonogashira couplings for C-C bond formation, and in Buchwald-Hartwig amination for C-N bond formation. researchgate.netrsc.org |
| Benzyne Generation | Derivatives like 2-(trimethylsilyl)this compound serve as key precursors for generating benzyne under mild conditions for use in cycloadditions and other transformations. acs.orgchemicalbook.comthieme-connect.com |
| Arylating Agent | Used for the direct arylation of various nucleophiles, including ketones, anilines, and dihydrofurans. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| Fluorination Chemistry | Serves as a reagent in certain contexts for introducing fluorinated moieties into organic molecules, enhancing properties like biological activity and stability. chemimpex.com |
| Synthesis of Complex Molecules | Employed in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers due to its reliability and functional group tolerance. organic-chemistry.orgchemimpex.com |
One of the most active areas of research involves the use of PhOTf and its derivatives in the synthesis of complex heterocyclic and polyaromatic structures. Its role as a robust arylating agent is central to the construction of carbazoles and N-(2,6-diarylbenzoyl)anilines through palladium-catalyzed processes. sigmaaldrich.comsigmaaldrich.com Furthermore, PhOTf is utilized in the synthesis of biologically active molecules and pharmaceutical intermediates. For example, palladium-catalyzed coupling of aryl triflates with sodium cyanate (B1221674) provides a practical route to unsymmetrical ureas, avoiding hazardous reagents like phosgene. organic-chemistry.org
The development of novel catalytic systems that expand the scope of PhOTf's reactivity is another major research thrust. This includes the use of first-row transition metals, such as cobalt, to catalyze cross-coupling reactions of aryl triflates, offering a more sustainable and economical alternative to precious metals like palladium. acs.org Additionally, multimetallic catalysis, where nickel and palladium catalysts work in synergy, enables the direct cross-coupling of aryl bromides with aryl triflates, a transformation not possible with either catalyst alone. nih.gov
Future research is expected to focus on developing even more selective and efficient catalytic systems for reactions involving PhOTf. This includes the design of advanced ligands that can control regioselectivity and stereoselectivity in complex settings. The application of PhOTf in flow chemistry, which allows for safer and more scalable synthesis of reactive intermediates like benzyne, is also a promising direction. researchgate.netresearchgate.net As chemists continue to tackle increasingly complex synthetic challenges, the versatility and reliability of this compound ensure its continued importance in the field of advanced organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJHONXDTNBDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338354 | |
| Record name | Phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-67-6 | |
| Record name | Phenyl trifluoromethanesulfonate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Trifluoromethanesulfonate | |
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Synthetic Methodologies for Phenyl Trifluoromethanesulfonate and Its Derivatives
Classical and Contemporary Preparative Routes to Phenyl Trifluoromethanesulfonate (B1224126)
The synthesis of phenyl trifluoromethanesulfonate can be achieved through several effective methods, each with its own set of advantages and specific applications.
Triflation of Phenols using Trifluoromethanesulfonic Anhydride (B1165640) (Tf₂O)
The reaction of phenol (B47542) with trifluoromethanesulfonic anhydride (Tf₂O) is a widely used method for the synthesis of this compound. sigmaaldrich.com This process, known as triflation, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in a solvent like dichloromethane. commonorganicchemistry.com The base serves to deprotonate the phenol, forming a phenoxide ion, which then acts as a nucleophile, attacking the highly electrophilic sulfur atom of Tf₂O.
A noteworthy advancement in this methodology is the use of biphasic conditions, which circumvents the need for amine bases that can contaminate the product. organic-chemistry.org In a practical approach, phenol is dissolved in a mixture of toluene (B28343) and aqueous sodium hydroxide (B78521). Triflic anhydride is then added slowly, leading to the rapid and quantitative formation of the aryl triflate. organic-chemistry.org This method is not only efficient but also simplifies the purification process, as the product can be easily isolated by phase separation and solvent evaporation. organic-chemistry.org
The reaction mechanism involves the initial protonation of the ether oxygen when strong acids are used, which is then followed by a nucleophilic substitution. openstax.orglibretexts.org The specific pathway, either SN1 or SN2, is dependent on the structure of the substrate. openstax.orglibretexts.org For ethers with primary and secondary alkyl groups, the reaction proceeds via an SN2 mechanism. libretexts.org In contrast, ethers containing a tertiary, benzylic, or allylic group tend to undergo cleavage through an SN1 or E1 mechanism due to the formation of stable carbocation intermediates. openstax.orglibretexts.org
Utilization of N-Phenyl-bis(trifluoromethanesulfonimide) as a Trifylating Reagent
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), a stable and easy-to-handle crystalline solid, serves as an effective triflating agent for phenols. chemicalbook.comchemicalbook.com This reagent is particularly advantageous for its selectivity and is often superior to trifluoromethanesulfonic anhydride for generating enol triflates from carbonyl compounds. chemicalbook.comchemicalbook.com The triflation of phenols using PhNTf₂ is typically performed in the presence of a base.
The resulting aryl triflates are valuable intermediates in various coupling reactions, including the Suzuki and Stille reactions. chemicalbook.com For instance, a one-pot procedure has been developed for the conversion of a carbamate (B1207046) intermediate to 2-(trimethylsilyl)this compound, where a solution of PhNTf₂ in acetonitrile (B52724) is used to facilitate the triflation. chemicalbook.com
Synthesis from Arenediazonium Salts
Aryl triflates can be synthesized from arenediazonium salts. One method involves the thermal or photochemical decomposition of arenediazonium tetrafluoroborate (B81430) salts in trifluoromethanesulfonic acid, which can be performed with or without an organic base like pyridine, to produce aryl triflates in high yields. oup.com
Another approach involves the diazotization of anilines. A range of stable arenediazonium triflates can be prepared by reacting anilines with tert-butyl nitrite (B80452) in the presence of trifluoromethanesulfonic acid. researchgate.net These diazonium salts are valuable precursors for various organic transformations. researchgate.net
Synthesis via Cleavage of Ethers by Trifluoroacetyl Triflate
Ethers can be cleaved by strong acids to yield alcohols and alkyl halides. youtube.commasterorganicchemistry.com While this is a general reaction for ethers, specific conditions can lead to the formation of triflate derivatives. For instance, tert-butyl ethers can be cleaved by trifluoroacetic acid at 0 °C in an E1 mechanism. openstax.org The cleavage of aryl alkyl ethers with strong acids like HBr or HI results in a phenol and an alkyl halide, as phenols are resistant to nucleophilic substitution. libretexts.org Diaryl ethers, however, are generally not susceptible to acid cleavage. libretexts.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the introduction of various functional groups, expanding their utility in organic synthesis.
Preparation of 2-(Trimethylsilyl)this compound
The key steps involve the protection of phenol as a carbamate, followed by ortho-lithiation and subsequent quenching with trimethylsilyl (B98337) chloride (TMSCl) to introduce the trimethylsilyl group. chemicalbook.com The final step is the cleavage of the carbamate and triflation to yield the desired product. chemicalbook.com A one-pot procedure has also been established for the conversion of the silylcarbamate intermediate to the final silyltriflate. acs.org
Table 1: Summary of Synthetic Routes to this compound
| Starting Material | Reagent(s) | Key Features |
|---|---|---|
| Phenol | Trifluoromethanesulfonic Anhydride (Tf₂O), Base | Common and efficient method. sigmaaldrich.comcommonorganicchemistry.com |
| Phenol | Tf₂O, Aqueous NaOH, Toluene | Biphasic conditions, avoids amine bases. organic-chemistry.org |
| Phenol | N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), Base | Mild and selective, good for enol triflates. chemicalbook.comchemicalbook.com |
| Arenediazonium Tetrafluoroborate Salts | Trifluoromethanesulfonic Acid | Thermal or photochemical decomposition. oup.com |
| Anilines | tert-Butyl Nitrite, Trifluoromethanesulfonic Acid | Forms stable arenediazonium triflates. researchgate.net |
Methods from o-Chlorophenol and 2-Bromophenol (B46759)
The synthesis of 2-(trimethylsilyl)this compound, a significant precursor for benzyne (B1209423), has been historically accomplished starting from halogenated phenols. One of the initial routes reported by Kobayashi involved the use of o-chlorophenol. chemicalbook.com This method proceeds through the conversion of o-chlorophenol to a bis(silylated) intermediate, which is then subjected to lithiation and subsequent triflation to yield the desired product. chemicalbook.com
A similar strategy has been employed using 2-bromophenol as the starting material. This approach also involves a three-step sequence analogous to the one starting from o-chlorophenol. chemicalbook.com While effective, these methods from halogenated phenols provide a foundational context for the development of more streamlined and efficient synthetic protocols.
Methods from Phenol via Ortho-Metalation Strategies
A more direct and efficient approach to synthesizing 2-(trimethylsilyl)this compound utilizes phenol as the starting material, leveraging ortho-metalation strategies. chemicalbook.comacs.org This method circumvents the need for pre-halogenated substrates. The key to this strategy is the use of a directing metalation group (DMG), which facilitates the deprotonation of the aromatic ring specifically at the ortho position. wikipedia.orgorganic-chemistry.org
In a well-established procedure, phenol is first converted to an aryl carbamate, such as an N-isopropylcarbamate. chemicalbook.com This carbamate group then acts as the DMG. The process, pioneered by Snieckus and further developed by others, involves the following key steps:
Carbamate Formation: Phenol reacts with an isocyanate (e.g., isopropyl isocyanate) to form the corresponding aryl carbamate. chemicalbook.com
Ortho-Lithiation and Silylation: The aryl carbamate undergoes ortho-lithiation using a strong base like n-butyllithium, followed by quenching with a silylating agent (e.g., trimethylsilyl chloride) to introduce the trimethylsilyl group at the ortho position. chemicalbook.com
Triflation: The resulting o-silylphenol intermediate is then treated with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), to furnish 2-(trimethylsilyl)this compound. acs.org
| Starting Material | Key Strategy | Major Steps | Overall Yield | Reference |
| Phenol | Directed ortho-Metalation | 1. Carbamate formation2. ortho-Lithiation/Silylation3. Triflation | 66% | chemicalbook.comacs.org |
Continuous-Flow Synthesis Approaches
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of 2-(trimethylsilyl)phenyl perfluorosulfonate benzyne precursors, offering advantages in terms of speed, safety, and scalability. acs.orgnih.gov This methodology allows for the rapid preparation of pure compounds without the need for low-temperature lithiations or column chromatography. acs.org
The process typically starts with trimethylsilyl (TMS) protected phenols, which are easily prepared in batch by heating the corresponding phenol with hexamethyldisilazane (B44280) (HMDS). acs.org The core of the continuous-flow synthesis involves a retro-Brook rearrangement. The key steps are as follows:
Lithiation: A solution of the TMS-protected phenol in a suitable solvent is mixed with a solution of a strong base (e.g., n-BuLi) in a microreactor or a series of connected tubing. acs.org
Triflation/Nonaflation: The resulting lithiated intermediate is then immediately mixed with a solution of a triflating or nonaflating agent (e.g., triflic anhydride or nonaflyl fluoride) to yield the desired 2-(trimethylsilyl)phenyl perfluorosulfonate. acs.org
This flow process can be scaled by adjusting the concentration of the reagents and the flow rate, enabling the production of several millimoles of the product per hour. acs.org The use of the cheaper and more stable nonaflyl fluoride (B91410) (NfF) has also been successfully demonstrated, expanding the utility of this approach. acs.org
Synthesis of ortho-Trifluoromethyl Phenyl Triflate
The preparation of ortho-trifluoromethyl phenyl triflate can be achieved directly from the corresponding phenol. rsc.orgsci-hub.sersc.org A straightforward and effective method involves the reaction of ortho-trifluoromethylphenol with triflic anhydride (Tf₂O) in the presence of a base and a nucleophilic catalyst. rsc.orgsci-hub.sersc.org
An alternative, though more complex, procedure reported earlier involves a copper-mediated trifluoromethylation of ortho-iodophenyl triflate. sci-hub.sersc.org While this method yields the desired product in a high 84% yield, it requires the preparation of the ortho-iodophenyl triflate starting material from ortho-iodophenol and utilizes stoichiometric amounts of additional reagents. sci-hub.sersc.org
The direct triflation of ortho-trifluoromethylphenol is generally the preferred route due to its simplicity and efficiency. rsc.orgsci-hub.sersc.org
| Starting Material | Reagents | Key Features | Yield | Reference |
| ortho-Trifluoromethylphenol | Triflic anhydride, base, nucleophilic catalyst | Direct, simple procedure | Not specified | rsc.orgsci-hub.sersc.org |
| ortho-Iodophenyl triflate | Copper, FSO₂CF₂CO₂Me, HMPA | Copper-mediated trifluoromethylation | 84% | sci-hub.sersc.org |
Preparation of 4-Methyl-2-(trimethylsilyl)this compound
4-Methyl-2-(trimethylsilyl)this compound is a valuable reagent in organic synthesis, particularly as a precursor for the generation of 4-methylbenzyne. tcichemicals.comchemimpex.com Its synthesis follows the principles of directed ortho-metalation, similar to the preparation of the unsubstituted 2-(trimethylsilyl)this compound.
The synthesis would logically start from p-cresol (B1678582) (4-methylphenol). The key steps would be:
Protection: The hydroxyl group of p-cresol is protected, for instance, as a carbamate, to create a directing metalation group.
Ortho-Metalation and Silylation: The protected p-cresol derivative is then subjected to directed ortho-metalation using a strong base, followed by quenching with trimethylsilyl chloride to introduce the trimethylsilyl group at the 2-position.
Triflation: The resulting 4-methyl-2-(trimethylsilyl)phenol (B14607092) intermediate is then reacted with a triflating agent to afford the final product.
This compound is utilized for introducing trifluoromethanesulfonyl groups and in the synthesis of complex organic molecules, including pharmaceuticals. chemimpex.com
Synthesis of Aryl(trifloxyalkenyl)iodonium Triflate Salts
A convenient method for the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts has been developed using commercially available (diacetoxyiodo)benzene, trimethylsilyl trifluoromethanesulfonate (TMSOTf), and various acetylenes under mild conditions. acs.orgnih.govresearchgate.net These multifunctional hypervalent iodine compounds are valuable as they contain both electrophilic and nucleophilic functionalities. acs.orgnih.gov
The reaction proceeds as follows:
(Diacetoxyiodo)benzene is reacted with TMSOTf to form bis(trifloxy)iodobenzene in situ. acs.orgnih.gov
The acetylene (B1199291) derivative is then added to the reaction mixture, leading to the formation of the desired aryl(trifloxyalkenyl)iodonium triflate salt. acs.orgnih.gov
The reaction conditions, such as solvent, temperature, and stoichiometry, have been optimized to achieve good yields. nih.gov For example, the unsubstituted phenyl derivative was obtained in a 56% yield. acs.orgnih.gov The yields for various substituted derivatives have also been reported, with longer alkyl chains on the acetylene generally leading to increased yields. acs.org
| Aryl Group | Acetylene Substituent | Yield | Reference |
| Phenyl | Phenyl | 56% | acs.orgnih.gov |
| Phenyl | Cyclopropyl | 11% | acs.org |
| Phenyl | Cyclopentyl | 31% | acs.org |
| Phenyl | Cyclohexyl | 40% | acs.org |
| Phenyl | Benzyl | 62% | acs.org |
| Phenyl | 4-Chlorobutyl | 66% | acs.org |
| Phenyl | 4-Cyanobutyl | 84% | acs.org |
Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters with Phenyl(2,2,2-trifluoroethyl)iodonium Triflate
A facile and efficient method for the synthesis of 2,2,2-trifluoroethyl fatty acid esters has been developed utilizing phenyl(2,2,2-trifluoroethyl)iodonium triflate as a trifluoroethylating agent. tandfonline.comtandfonline.comresearchgate.net This reaction proceeds at room temperature in the presence of cesium carbonate (Cs₂CO₃) and provides the corresponding esters in high to quantitative yields. tandfonline.comtandfonline.com
This method offers several advantages over traditional esterification methods that often require harsh conditions due to the low nucleophilicity of 2,2,2-trifluoroethanol. tandfonline.com The use of phenyl(2,2,2-trifluoroethyl)iodonium triflate allows for mild reaction conditions and demonstrates good functional group tolerance, accommodating unprotected hydroxyl groups, amide functionalities, and conjugated carbon-carbon double bonds within the fatty acid substrate. tandfonline.comtandfonline.com
The reaction provides a green and efficient pathway to these valuable esters, which can serve as building blocks for functional materials and potentially bioactive molecules. tandfonline.comtandfonline.com
| Fatty Acid Substrate | Product | Yield | Reference |
| Various fatty acids | 2,2,2-Trifluoroethyl fatty acid esters | High to quantitative | tandfonline.comtandfonline.comresearchgate.net |
| Fatty acids with unprotected -OH | Corresponding trifluoroethyl ester | Tolerated | tandfonline.comtandfonline.com |
| Fatty acids with amide groups | Corresponding trifluoroethyl ester | Tolerated | tandfonline.comtandfonline.com |
| Fatty acids with C=C bonds | Corresponding trifluoroethyl ester | Tolerated | tandfonline.comtandfonline.com |
Green Chemistry Approaches in PhOTf Synthesis
Green chemistry principles have been increasingly applied to the synthesis of aryl triflates, leading to innovative methods that are more efficient, safer, and more environmentally friendly. These strategies include the development of solvent-free reaction conditions and the use of less hazardous and more selective reagents.
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, toxicity, and the environmental footprint of a chemical process. Research into solvent-free synthesis of triflates has explored techniques such as microwave irradiation and the use of solid-supported reagents.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often allowing them to proceed under solvent-free or reduced-solvent conditions. cem.comresearchgate.netijrpr.com A notable advancement is the rapid synthesis of aryl triflates from phenols using N-phenyltriflimide under controlled microwave heating. acs.org This method dramatically reduces reaction times from several hours to just a few minutes. acs.org While many examples are performed in a solvent like THF, the methodology has been successfully applied to solid-phase synthesis, which represents a solvent-free approach at the reaction core. acs.org In solid-phase synthesis, the phenol is attached to a resin, and after the reaction, the product is cleaved from the solid support. acs.org This technique simplifies purification and minimizes solvent use. acs.org
An increasingly common solvent-free method involves adsorbing reactants onto mineral oxides like alumina (B75360) or silica (B1680970) gel. cem.com The reagents are dissolved in a volatile solvent, mixed with the solid support, and the solvent is then evaporated. The reaction then proceeds upon microwave irradiation of the "dry media". cem.com
The following table summarizes the results for the microwave-assisted synthesis of various aryl triflates, demonstrating the efficiency of this green methodology.
Table 1: Microwave-Assisted Synthesis of Aryl Triflates from Phenols
| Entry | Phenol Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenol | This compound | 85 |
| 2 | 4-Methoxyphenol | 4-Methoxythis compound | 91 |
| 3 | 4-Nitrophenol | 4-Nitrothis compound | 88 |
| 4 | 2-Naphthol | 2-Naphthyl trifluoromethanesulfonate | 89 |
| 5 | Salicylaldehyde | 2-Formylthis compound | 75 |
| 6 | 4-Hydroxybenzaldehyde | 4-Formylthis compound | 82 |
| 7 | 2-Hydroxyacetophenone | 2-Acetylthis compound | 69 |
| 8 | 4-tert-Butylphenol | 4-tert-Butylthis compound | 90 |
| 9 | 3,5-Dimethylphenol | 3,5-Dimethylthis compound | 87 |
| 10 | 4-Hydroxybenzoic acid (on solid support) | 4-(Trifluoromethylsulfonyloxy)benzoic acid | 80 |
Reaction Conditions: Phenol (1 equiv.), N-phenyltriflimide (1 equiv.), K2CO3 (2 equiv.), THF, Microwave irradiation at 120°C for 6 minutes. For entry 10, liquid Et3N was used as the base on a 2-chlorotrityl polystyrene resin. acs.org
The use of harsh reagents and reaction conditions can lead to side reactions, decreased yields, and the generation of hazardous waste. Green chemistry seeks to replace these with milder, safer, and more selective alternatives.
N-Phenyltriflimide: As an alternative to the highly reactive and non-selective triflic anhydride, N-phenyltriflimide (PhNTf₂) has been established as a stable, crystalline, and more selective triflating agent. nih.govchemicalbook.com It is less sensitive to moisture and allows for reactions to be carried out under milder conditions, often at room temperature, which reduces energy consumption and the risk of side reactions. chemicalbook.com The use of PhNTf₂ in conjunction with microwave heating, as detailed in the previous section, exemplifies the synergy of combining green techniques. acs.org
Trifluoromethanesulfonyl Fluoride (CF₃SO₂F): A significant development in green triflation methodology is the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas. nih.gov This reagent can be generated ex situ in a two-chamber reactor from precursors like N-phenyltriflimide and potassium bifluoride (KHF₂), avoiding the handling of the highly reactive triflic anhydride. nih.gov The CF₃SO₂F gas is then introduced into the reaction chamber containing the phenol and a base. nih.gov A key finding is that the presence of water is crucial for achieving high chemoselectivity for the triflation of phenols over amines. nih.gov This method is broadly tolerated by various functional groups and can be telescoped into subsequent cross-coupling reactions without the need for intermediate purification. nih.gov
Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. pharmtech.com They can serve as effective media for the synthesis of triflates. nih.gov For instance, the synthesis of triflate anion ionic liquids can be achieved under solvent-free conditions, highlighting their green credentials. nih.gov While not strictly a solvent-free method for PhOTf synthesis, using an ionic liquid as the reaction medium replaces volatile organic compounds (VOCs) and can facilitate catalyst recycling and product separation. pharmtech.com For example, 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate ([Emim][TfO]) has been used as a solvent for various reactions, demonstrating the utility of triflate-containing ionic liquids. mdpi.com
The following table presents examples of aryl triflate synthesis using the environmentally benign reagent CF₃SO₂F.
Table 2: Synthesis of Aryl Triflates using ex situ Generated CF₃SO₂F
| Entry | Phenol Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluoro-4'-hydroxybiphenyl | 4'-Fluoro-[1,1'-biphenyl]-4-yl trifluoromethanesulfonate | 85 |
| 2 | 4-Methoxyphenol | 4-Methoxythis compound | 95 |
| 3 | 4-Bromophenol | 4-Bromothis compound | 92 |
| 4 | Estrone | Estrone-3-triflate | 88 |
| 5 | L-Tyrosine derivative | N-(tert-Butoxycarbonyl)-O-(trifluoromethylsulfonyl)-L-tyrosine methyl ester | 81 |
| 6 | 2-Hydroxypyridine | Pyridin-2-yl trifluoromethanesulfonate | 85 |
| 7 | Sesamol | (1,3-Benzodioxol-5-yloxy)trifluoromethanesulfonate | 94 |
Reaction Conditions: Phenol derivative (1.0 mmol), N,N-diisopropylethylamine (1.5 equiv.) in MeCN/H₂O. CF₃SO₂F gas generated from N-phenyltriflimide (1.5 equiv.) and KHF₂ (1.0 equiv.) in a separate chamber at room temperature. nih.gov
Mechanistic Investigations of Phenyl Trifluoromethanesulfonate Reactions
Reaction Kinetics and Pathways
The reactivity of phenyl trifluoromethanesulfonate (B1224126) in palladium-catalyzed cross-coupling reactions is fundamentally governed by the kinetics and mechanisms of its interaction with the palladium center. The oxidative addition step, in particular, is often rate-determining and has been the subject of detailed mechanistic studies.
The oxidative addition of phenyl trifluoromethanesulfonate (PhOTf) to zerovalent palladium complexes, such as those bearing phosphine (B1218219) ligands, is a critical step in many cross-coupling reactions. Unlike aryl halides, which can react through a three-centered concerted mechanism, computational and experimental evidence suggests that phenyl triflate consistently reacts through a nucleophilic displacement mechanism. chemrxiv.orgchemrxiv.org This pathway is favored due to the excellent stability of the triflate anion and the inability of the oxygen atom to effectively donate electron density to the palladium center. chemrxiv.org
Kinetic studies on the oxidative addition of PhOTf to Pd(BINAP)₂ have revealed that the reaction produces a cationic aryl palladium(II) complex, [(BINAP)Pd(Ph)(Solvent)]⁺OTf⁻. berkeley.eduresearchgate.net The reaction rate is influenced by the polarity of the solvent, with faster rates observed in more polar media, which is consistent with a polar, nucleophilic displacement transition state. chemrxiv.org The reaction is typically first-order in the palladium complex and can be first or zero-order in phenyl triflate, depending on the reaction conditions. berkeley.edu
Computational studies have further elucidated the preferred pathway. For the reaction of PhOTf with a Pd(PPh₃)n catalyst, the lowest energy pathway was determined to be a nucleophilic displacement at the bis-ligated Pd(PPh₃)₂ species. chemrxiv.org This is supported by experimental kinetic isotope effect (KIE) measurements. chemrxiv.org The process involves the palladium(0) complex attacking the ipso-carbon of the phenyl ring, leading to the displacement of the triflate anion and the formation of a cationic arylpalladium(II) intermediate. acs.org
In the case of the Pd(BINAP)₂ system, kinetic studies have shown that at low concentrations of this compound, the reaction rate is inversely first-order in the concentration of free BINAP ligand. berkeley.edu This indicates that the dissociation of a BINAP ligand from Pd(BINAP)₂ to form the more reactive, monoligated Pd(BINAP) species is a key equilibrium prior to the oxidative addition step.
Mechanistic studies comparing this compound with aryl halides reveal significant differences in their oxidative addition pathways at palladium(0) centers. chemrxiv.orgchemrxiv.org The primary distinction lies in the preferred mechanism: phenyl triflate consistently favors a nucleophilic displacement pathway, whereas aryl halides like phenyl bromide or chloride can proceed through either a nucleophilic displacement or a three-centered concerted mechanism, depending on the palladium complex's coordination number and the nature of the ligands. chemrxiv.orgchemrxiv.org
Key Mechanistic Differences:
Mechanism: Phenyl triflate reacts via a nucleophilic displacement mechanism regardless of the catalyst structure. chemrxiv.orgchemrxiv.org Phenyl halides, however, show more flexibility. For instance, with bulky monodentate ligands like PCy₃, phenyl bromide favors a concerted mechanism at a monoligated PdL species, while phenyl triflate still reacts via displacement at a bis-ligated PdL₂ species. chemrxiv.orgchemrxiv.org
Rate Dependence on Substituents: The rate of oxidative addition of para-substituted aryl triflates to Pd(PPh₃)₄ shows a strong dependence on the electronic nature of the substituent. A Hammett plot yields a large positive ρ value of +2.55, indicating that electron-withdrawing groups on the aryl ring accelerate the reaction. acs.org This is consistent with a mechanism where the palladium complex acts as a nucleophile. For aryl iodides, the ρ value is slightly lower (around +2.0 to +2.3), suggesting the developing positive charge on the aryl group in the transition state is less pronounced than with aryl triflates. acs.org
Reaction Order: The reaction order with respect to the aryl electrophile can differ. While the oxidative addition of both PhOTf and PhI to Pd(BINAP)₂ can be first-order at low concentrations, at very high concentrations (up to 4.0 M) of aryl iodide and bromide, a second concurrent reaction mechanism can be detected. This effect was not observed with phenyl triflate. berkeley.edu
Reactivity Order: In DMF, the reactivity order for oxidative addition to Pd(PPh₃)₄ is vinyl-OTf ≫ vinyl-Br > PhBr and vinyl-OTf ≫ PhOTf. acs.org This demonstrates the profound impact of both the organic group (vinyl vs. phenyl) and the leaving group (triflate vs. bromide) on the reaction kinetics.
| Feature | This compound | Phenyl Halides (e.g., PhBr, PhI) |
| Dominant Mechanism | Nucleophilic Displacement chemrxiv.orgchemrxiv.org | Concerted or Nucleophilic Displacement chemrxiv.orgchemrxiv.org |
| Reactive Pd Species | Prefers bis-ligated PdL₂ chemrxiv.orgchemrxiv.org | Can react at monoligated PdL or bis-ligated PdL₂ chemrxiv.orgchemrxiv.org |
| Hammett ρ Value | +2.55 (in DMF) acs.org | ~ +2.0 to +2.3 (in THF or Toluene) acs.org |
| Product of Addition | Cationic Complex: [L₂Pd(Ar)(Solvent)]⁺X⁻ berkeley.eduacs.org | Neutral Complex: L₂Pd(Ar)X berkeley.edu |
Role of Triflate as a Leaving Group
The trifluoromethanesulfonate (triflate, OTf) anion is one of the best leaving groups known in organic chemistry. nih.govmasterorganicchemistry.com Its exceptional ability to depart is attributed to the high stability of the resulting anion, where the negative charge is extensively delocalized through resonance across the three oxygen atoms and stabilized by the strong inductive effect of the trifluoromethyl group. masterorganicchemistry.comquora.com
In nucleophilic substitution reactions, the triflate group's low basicity and high stability make it highly effective. masterorganicchemistry.comdtic.mil It is significantly more reactive than sulfonate esters like tosylates and mesylates, and vastly more reactive than halides in many contexts. nih.gov For instance, in a comparative kinetic study of nucleophilic substitution on a neopentyl skeleton, the triflate derivative was found to be the most reactive, surpassing iodide, bromide, tosylate, and mesylate. nih.gov
However, the application of aryl triflates in traditional SₙAr (nucleophilic aromatic substitution) reactions is limited. Direct attack by nucleophiles on the aromatic ring is generally difficult unless the ring is highly activated by electron-withdrawing groups. Instead, reactions of aryl triflates with nucleophiles can sometimes lead to attack at the sulfonyl sulfur or, with strong, hindered bases, to the generation of benzyne (B1209423). dtic.mil While the triflate anion itself is a very weak nucleophile, it can participate in substitution reactions under certain conditions, such as in the formation of vinyl triflates from the addition of triflic acid to alkynes or the generation of aryl triflates from arenediazonium salts. nih.gov
| Leaving Group | Relative Reactivity (Neopentyl System) | pKa of Conjugate Acid |
| Trifluoromethanesulfonate (OTf) | Highest nih.gov | ~ -12 nih.gov |
| Iodide (I) | High nih.gov | -9.5 nih.gov |
| Bromide (Br) | Moderate-High nih.gov | -9 nih.gov |
| p-Toluenesulfonate (OTs) | Moderate nih.gov | ~ -2.8 |
| Methanesulfonate (OMs) | Moderate nih.gov | ~ -1.9 |
| Chloride (Cl) | Lowest nih.gov | ~ -7 |
In the context of organometallic catalysis, particularly with palladium, the triflate group plays a crucial role in the reductive elimination step. This step often involves the formation of a C-C, C-H, or C-heteroatom bond from a Pd(II) or Pd(IV) intermediate, regenerating the catalytically active Pd(0) or Pd(II) species.
Studies on Ar-CF₃ bond-forming reductive elimination from palladium have shown that the process can be induced by oxidizing Pd(II) complexes to Pd(IV). nih.govnih.gov In these systems, the triflate anion, often introduced by the oxidizing agent (e.g., N-fluoro-2,4,6-trimethylpyridinium triflate), is a key component of the Pd(IV) intermediate. nih.gov Mechanistic investigations of the reductive elimination from a (dtbpy)Pdᴵⱽ(Aryl)(CF₃)(F)(OTf) complex revealed that the reaction proceeds via a pre-equilibrium dissociation of the triflate anion (TfO⁻). nih.gov This dissociation forms a cationic five-coordinate Pd(IV) intermediate, which then undergoes the desired Aryl-CF₃ coupling. nih.gov The triflate's role as a good leaving group from the metal center facilitates the formation of the coordinatively unsaturated intermediate required for reductive elimination.
Similarly, in C-F reductive elimination from Pd(IV) fluorides, the reaction is believed to occur from a cationic Pd(IV) complex, which can be generated through the dissociation of an anionic ligand like triflate. nih.govscilit.com The ability of triflate to dissociate readily is therefore critical for promoting reductive elimination pathways that are otherwise challenging.
Dissociative Dynamics and Molecular Rearrangements
The ionization of this compound initiates a cascade of ultrafast events, leading to its dissociation and the rearrangement of its molecular structure. These dynamics are crucial for understanding its function as a photoacid generator in industrial applications.
Ultrafast Dissociative Ionization of this compound Cation
The dissociative ionization of the phenyl triflate cation is an extremely rapid process that occurs within the first 5 picoseconds following ionization. nih.gov This process is fundamental to its role in extreme UV (EUV) photolithography, where high-energy photons trigger the generation of reactive chemical species. nih.gov Studies using femtosecond time resolution have been instrumental in examining these ultrafast dynamics, providing insights into the chemistry that unfolds immediately after ionization, a critical period before intermolecular collisions become significant. nih.gov The interaction with high-energy photons almost exclusively results in the dissociation of the molecule. nih.gov
Vibrational Coherence and Torsional Modes in Dissociation
Following ionization, the phenyl triflate cation exhibits vibrational coherence, which is linked to a specific torsional mode. nih.gov This mode involves the twisting of the phenyl group into the O–S–C plane of the molecule. nih.gov The ionization event induces a 90° dihedral rotation, which in turn activates these twisting vibrational modes. nih.gov This motion modulates the transition probability for the probe used in experimental setups, as the molecule passes through a resonant geometry twice during each vibrational period. nih.gov Electronic structure calculations have corroborated these experimental observations of vibrational coherence. nih.gov
Formation of Phenyl Trifluoromethyl Ether Cation and SO₂ Loss
A key outcome of the dissociative ionization of the phenyl triflate cation is a molecular rearrangement that results in the formation of the phenyl trifluoromethyl ether cation and the concurrent loss of a sulfur dioxide (SO₂) molecule. nih.gov This fragmentation pathway is a dominant feature of the dissociation process. nih.gov The sequential loss of SO₂, followed by other fragments such as CF₃, CO, and C₂H₂, has been identified as the primary fragmentation mechanism. nih.gov The absence of fragments that could lead to the formation of triflic acid has significant implications for its efficiency as a photoacid generator in EUV lithography, as it reduces the effective concentration of the desired photoacid. nih.gov
Nucleophilicity of the Trifluoromethanesulfonate Anion
While often regarded as a non-nucleophilic anion, the trifluoromethanesulfonate (triflate) anion can, under certain conditions, act as a nucleophile, participating in the trapping of cationic intermediates.
Trapping of Cationic Intermediates by Triflate
The triflate anion has been shown to act as a competitive nucleophile in trapping various carbocation-like electrophiles. nih.gov For instance, in the presence of lithium or tetraalkylammonium triflate, the addition of halogens or arylsulfenyl chlorides to olefins in aprotic solvents yields the corresponding halo or arylsulfenyl triflates. nih.gov These reactions, which produce trans-adducts with cyclic alkenes and follow Markovnikov's rule, indicate that the triflate anion attacks cyclic chloronium ions or similar species. nih.gov
Triflate as a Catalytic Nucleophile in Glycosylation Chemistry
Glycosylation reactions, fundamental to the synthesis of oligosaccharides and glycoconjugates, often proceed through highly reactive glycosyl triflate intermediates. acs.org These species are typically formed by activating common glycosyl donors like thio-glycosides or glycosyl sulfoxides. acs.orgnih.gov The resulting glycosyl triflates can exist as an equilibrium mixture of α- and β-anomers. acs.org
The triflate anion itself can act as a nucleophile, participating in the reaction and influencing its rate and stereochemical outcome. acs.orgnih.gov For instance, in certain glycosylation reactions, the substitution of an α-glycosyl triflate with an alcohol acceptor is significantly slower than its conversion to the more reactive β-triflate. This highlights the triflate anion's higher nucleophilic character compared to some alcohol acceptors. acs.org The addition of external triflate anions can enhance reaction rates, suggesting a catalytic role for the triflate in both the anomerization process and the alcohol substitution step. acs.org
Recent studies have further illuminated the role of triflic acid, which can be generated in situ from metal triflates, as the active catalyst in some glycosylation reactions. nih.govconsensus.appacs.org This in situ generation of triflic acid can facilitate the formation of a glycosyl triflate intermediate. This intermediate can then isomerize from the more stable α-anomer to the more reactive β-anomer, which subsequently undergoes a displacement by a nucleophile to form the glycosidic bond. nih.govacs.org The stereochemical outcome of the glycosylation is therefore intricately linked to the dynamics of these triflate intermediates. acs.orgcapes.gov.br
| Reactant | Promoter/Catalyst | Key Intermediate | Outcome/Observation |
| Glycosyl sulfoxide | Triflic anhydride (B1165640) | Glycosyl triflate | Accepted method for glycosidic bond formation and mechanistic studies. nih.gov |
| Glycosyl donors | Metal triflates | Glycosyl triflate (from in situ generated triflic acid) | Stereoselective glycosidic bond formation. nih.govconsensus.appacs.org |
| α-glucosyl triflate | Trifluoroethanol/Triflate anion | β-glucosyl triflate | Triflate anion is more nucleophilic than trifluoroethanol, accelerating the reaction. acs.org |
Generation and Reactivity of Benzyne from 2-(Trimethylsilyl)this compound Precursors
The introduction of 2-(trimethylsilyl)this compound as a precursor has significantly advanced aryne chemistry, allowing for the generation of the highly reactive intermediate, ortho-benzyne, under remarkably mild conditions. rsc.orgchemicalbook.com
Fluoride-Induced Elimination Mechanisms
The generation of benzyne from 2-(trimethylsilyl)this compound is typically induced by a fluoride (B91410) source. rsc.orgchemicalbook.commasterorganicchemistry.com The mechanism involves a 1,2-elimination reaction. acs.org The fluoride ion attacks the silicon atom of the trimethylsilyl (B98337) group, leading to the formation of an aryl anion. This intermediate then undergoes a rapid elimination of the triflate group to form the benzyne triple bond. researchgate.net This method has proven to be exceptionally versatile, enabling the synthesis of a wide array of substituted aromatic compounds and spurring the discovery of novel chemical reactions. chemicalbook.com The mild conditions of this fluoride-induced elimination have made it a cornerstone of modern aryne chemistry. nih.gov
Tandem Thia-Fries Rearrangement – Cyclization Pathways
An interesting alternative reaction pathway for 2-(trimethylsilyl)aryl trifluoromethanesulfonate precursors involves a tandem thia-Fries rearrangement and cyclization. rsc.orgnih.govrsc.org Under certain conditions, instead of undergoing elimination to form benzyne, the precursor can undergo an anionic thia-Fries rearrangement. rsc.orgrsc.org This rearrangement involves the migration of the trifluoromethylsulfonyl group from the oxygen atom to the ortho position on the aromatic ring, generating an o-hydroxyaryl trifluoromethylsulfone. rsc.orgresearchgate.net
This rearrangement can be followed by an intramolecular cyclization. For example, treatment of 2-(chloro)this compound with LDA can lead to either the thia-Fries rearrangement or aryne generation, a balance that can be controlled by reaction conditions. rsc.org In some systems, the rearranged intermediate can undergo a subsequent union and cyclization to afford novel phenoxathiin-dioxides. rsc.org This pathway highlights the rich and sometimes competing reactivity of these benzyne precursors. rsc.org
| Precursor | Conditions | Major Pathway | Product Type |
| 2-(trimethylsilyl)this compound | Fluoride source | Elimination | Benzyne |
| 2-(chloro)this compound | LDA | Thia-Fries Rearrangement/Elimination | o-hydroxyaryl trifluoromethylsulfone / Benzyne |
| 2-(trimethylsilyl)aryl trifluoromethanesulfonate | Fluoride treatment | Tandem thia-Fries rearrangement-cyclization | Phenoxathiin-dioxides |
Applications of Phenyl Trifluoromethanesulfonate in Organic Synthesis
Cross-Coupling Reactions
Cross-coupling reactions are a class of chemical reactions in organic chemistry that involve the joining of two different chemical species with the aid of a metal catalyst. Phenyl trifluoromethanesulfonate (B1224126) is a widely used electrophilic partner in these reactions due to the high reactivity of the C-OTf bond towards oxidative addition to low-valent transition metal complexes, particularly those of palladium.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Aryl triflates, such as phenyl trifluoromethanesulfonate, are effective substrates in these reactions, often exhibiting reactivity comparable to or even exceeding that of aryl bromides and iodides.
The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base to activate the organoboron species. The choice of ligands, base, and solvent can significantly influence the reaction's efficiency. For instance, the use of cesium fluoride (B91410) (CsF) in combination with silver(I) oxide (Ag₂O) has been shown to be essential for promoting the Suzuki-Miyaura coupling of otherwise unreactive boronic acids like pentafluorophenylboronic acid with aryl halides. nih.gov
Recent advancements have focused on expanding the scope of the Suzuki coupling to include more challenging substrates. For example, NHC/photoredox dual catalysis has enabled the cross-coupling of alkyl trifluoroborates with acid fluorides, offering an alternative to traditional acylative Suzuki couplings. nih.gov While this specific example doesn't use this compound directly as the acyl source, it highlights the ongoing innovation in coupling reactions involving related boron compounds. Furthermore, nickel-catalyzed Suzuki couplings of phenols have been developed, where the phenol (B47542) is activated in situ, for example, by reaction with tosyl fluoride. mdpi.com This in situ activation strategy provides a conceptual link to the use of pre-formed aryl triflates.
A practical application of Suzuki coupling with aryl triflates is in the synthesis of complex macrocycles. In the synthesis of cycloparaphenylenes (CPPs), a Suzuki-Miyaura macrocyclization protocol has been successfully employed using building blocks containing aryl triflate moieties. acs.org
Table 1: Selected Conditions for Suzuki Coupling Reactions Involving Aryl Triflates
| Catalyst System | Base | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄/Ag₂O | CsF | Phenyl iodide/bromide and Pentafluorophenylboronic acid | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90% | nih.gov |
| PdCl₂, CyJohnPhos | NaOH | Diiodide and Bis-boronate | Macrocyclic product for rsc.orgCPP | 47% | acs.org |
This table presents examples of Suzuki coupling conditions, some of which are analogous to reactions involving this compound.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. This compound serves as an effective arylating agent in this reaction, providing access to a wide range of substituted alkenes, which are valuable intermediates in organic synthesis.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl triflate to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product and regenerate the catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of the reaction, particularly for less reactive aryl chlorides. mdpi.com
An interesting application of the Heck reaction is the intramolecular cyclization of substrates containing both an aryl triflate and an alkene moiety. This strategy has been employed in the synthesis of complex polycyclic structures, such as the spirooxindole core of gelsemine. nih.gov In this synthesis, an enol triflate was generated and subsequently underwent an intramolecular Heck reaction to form a congested quaternary carbon center. nih.gov
The reaction conditions for Heck couplings can be varied to achieve specific outcomes. For instance, the use of ionic liquids as solvents has been shown to improve catalyst activity and yields. researchgate.net Furthermore, phosphine-free palladium catalysts have been developed for the arylation of natural products like eugenol (B1671780) and estragole, highlighting a move towards more environmentally benign reaction conditions. nih.gov
Table 2: Examples of Heck Reaction Applications
| Arylating Agent | Alkene | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Enol triflate | Internal alkene | (Ph₃P)₄Pd | Intramolecular cyclization to form a spirooxindole | nih.gov |
| Iodobenzene | Eugenol/Estragole | Phosphine-free Palladium | Arylation of natural products | nih.gov |
This table showcases the versatility of the Heck reaction with various arylating agents, including triflates and their analogues.
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. This compound is an excellent electrophile for this reaction, enabling the formation of a carbon-carbon bond between the phenyl group and the organic group attached to the tin atom.
The mechanism of the Stille reaction involves oxidative addition of the aryl triflate to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. libretexts.org The reaction is highly versatile due to the tolerance of a wide range of functional groups on both coupling partners. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents. libretexts.orgorganic-chemistry.org
The rate-determining step of the Stille reaction can vary depending on the specific substrates and reaction conditions. For the coupling of aryl triflates with vinyltributyltin, the oxidative addition of the aryl triflate can be the rate-determining step, which can be accelerated by the addition of lithium chloride (LiCl) when using certain ligands. acs.org In other cases, transmetalation is the slower step. acs.org Additives like copper(I) iodide (CuI) can significantly increase the reaction rate.
Recent developments have focused on expanding the scope of the Stille reaction to include less reactive electrophiles, such as aryl mesylates and tosylates, using specialized catalyst systems. nih.gov These advancements underscore the ongoing efforts to broaden the utility of sulfonate esters in cross-coupling chemistry.
Table 3: Key Aspects of the Stille Coupling Reaction
| Feature | Description | Reference |
|---|---|---|
| General Reactants | Organostannane and an organic halide or triflate. | libretexts.orgorganic-chemistry.org |
| Catalyst | Typically a palladium(0) complex. | libretexts.org |
| Mechanism Steps | Oxidative addition, transmetalation, reductive elimination. | libretexts.org |
| Rate Enhancement | Additives like LiCl and CuI can accelerate the reaction. | acs.org |
| Substrate Scope | Includes aryl mesylates and tosylates with specific catalysts. | nih.gov |
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide or triflate. rsc.orgnih.gov this compound is a suitable substrate for this reaction, leading to the formation of phenyl-substituted alkynes, which are important structural motifs in many areas of chemistry, including materials science and pharmaceuticals. rsc.org
The traditional Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). The reaction is usually carried out in the presence of an amine base. The reactivity of the sp²-hybridized carbon electrophile generally follows the order: vinyl iodide > vinyl triflate > vinyl bromide > aryl iodide > aryl triflate > aryl bromide. mdpi.com
In recent years, significant effort has been devoted to developing copper-free Sonogashira coupling protocols to avoid the use of the often-toxic copper co-catalyst. nih.govrsc.org These modified procedures often require careful selection of the palladium catalyst, ligands, and reaction conditions to achieve high efficiency. The development of heterogeneous catalysts and reactions in environmentally benign solvents like water are also active areas of research. nih.gov
Table 4: Variations in Sonogashira Coupling Reactions
| Catalyst System | Key Feature | Substrate Example | Reference |
|---|---|---|---|
| Pd complex and Cu(I) salt | Traditional method | Aryl/vinyl halide or triflate and a terminal alkyne | rsc.orgnih.gov |
| Pd/C–CuI–PPh₃ | Alkynylation of β-chloroacroleins | β-chloroacroleins | mdpi.com |
| Copper-free systems | Avoids copper co-catalyst | Aryl halides and phenylacetylene | nih.govrsc.org |
The palladium-catalyzed arylation of anilines represents a direct method for the synthesis of diarylamines. While aryl halides are common arylating agents, aryl triflates like this compound can also be employed. A notable challenge in the direct arylation of anilines is controlling the regioselectivity, as arylation can potentially occur at the nitrogen atom or at the ortho or para positions of the aniline (B41778) ring.
A novel approach to achieve selective para-C-H arylation of anilines involves a "metalla-tautomerism" strategy. nih.gov In this method, the aniline is first protected with a bulky group, such as a triphenylmethyl (trityl) group. Deprotonation of the N-H group followed by reaction with an arylpalladium species directs the arylation to the para position. Phenyl triflate was shown to be a competent electrophile in this transformation, reacting similarly to phenyl halides. nih.gov This method allows for the synthesis of para-arylated anilines, which are important building blocks in medicinal chemistry and materials science.
The synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl halides has also been reported. nih.gov While this study focused on aryl halides, the principles could potentially be extended to aryl triflates, given their similar reactivity in many palladium-catalyzed reactions.
The palladium-catalyzed amination of aryl triflates, also known as the Buchwald-Hartwig amination, is a powerful and widely used method for the formation of carbon-nitrogen bonds. This reaction allows for the conversion of phenols, via their corresponding triflates, into a diverse range of arylamines. acs.orgberkeley.edu
The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and various biaryl phosphines, have proven to be particularly effective. acs.orgberkeley.educmu.edunih.govacs.org These ligands promote the key steps of the catalytic cycle: oxidative addition of the aryl triflate to the Pd(0) center, formation of the palladium-nitrogen bond, and reductive elimination of the arylamine product. nih.govacs.org
The reaction conditions, including the choice of base and the rate of addition of the aryl triflate, can be critical. For example, in some cases, slow addition of the aryl triflate is necessary to prevent its cleavage and the formation of the corresponding phenol as a byproduct. acs.orgberkeley.edu While strong bases like sodium tert-butoxide are often used, weaker bases such as potassium phosphate (B84403) can be effective, especially at higher temperatures. cmu.edu The reaction tolerates a wide variety of functional groups on both the aryl triflate and the amine, making it a highly versatile synthetic tool.
Table 5: Catalyst Systems for the Amination of Aryl Triflates
| Palladium Source | Ligand | Base | Key Finding | Reference |
|---|---|---|---|---|
| Pd(dba)₂ | dppf | NaOBu-t | Effective for amination of aryl triflates. Slow addition of triflate can be crucial. | acs.orgberkeley.edu |
| Pd(dba)₂ | BINAP | NaOBu-t | Also catalyzes the amination of aryl triflates. | acs.orgberkeley.edu |
| Pd(OAc)₂ or Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | NaOBu-t or K₃PO₄ | Allows for room-temperature amination of some aryl triflates. | cmu.edunih.govacs.org |
Cross-Electrophile Coupling Involving Aryl Triflates
Cross-electrophile coupling has emerged as a powerful strategy for carbon-carbon bond formation, offering an alternative to traditional cross-coupling methods that often require the pre-formation of organometallic reagents. In this context, aryl triflates, including this compound, serve as effective electrophilic partners.
Nickel-catalyzed reductive coupling reactions have been successfully employed for the cross-electrophile coupling of aryl triflates with other electrophiles, such as thiocarbonates and alkyl halides. acs.orgnih.gov These reactions typically utilize a nickel catalyst and a stoichiometric reductant, such as zinc metal. acs.orgorganic-chemistry.org
A notable example is the nickel-catalyzed reductive coupling of aryl triflates with O-tBu S-alkyl thiocarbonates, which yields aryl thioesters. organic-chemistry.orgnih.gov This method is significant as it demonstrates good chemoselective cleavage of the C-O bond of the thiocarbonate over the C-S bond. acs.org The reaction proceeds efficiently with a variety of both electron-rich and electron-deficient aryl triflates. organic-chemistry.orgnih.gov
Furthermore, nickel-catalyzed methods have been developed for the coupling of aryl triflates with alkyl bromides and chlorides to form C(sp²)–C(sp³) bonds. acs.orgnih.gov These reactions have been demonstrated with a broad scope of examples, achieving moderate to good yields. acs.orgnih.gov Mechanistic studies suggest that for electron-rich aryl triflates, challenges can arise from off-cycle transmetalation to form unproductive aryl zinc reagents. acs.orgnih.gov The use of specific ligands, such as phenanthroline or pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), can mitigate these side reactions. acs.orgnih.gov
Table 1: Examples of Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates
| Aryl Triflate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | O-tBu S-cyclohexyl thiocarbonate | NiCl₂(DME) / Phen / MgBr₂ / Zn | S-cyclohexyl benzothioate | 95 | organic-chemistry.org |
| 4-Carbomethoxyphenyl triflate | O-tBu S-cyclohexyl thiocarbonate | NiCl₂(DME) / Phen / MgBr₂ / Zn | S-cyclohexyl 4-(methoxycarbonyl)benzothioate | 82 | organic-chemistry.org |
| 4-Methoxyphenyl triflate | 1-Bromooctane | NiCl₂(DME) / phen / Zn | 1-(4-methoxyphenyl)octane | 75 | acs.org |
| 4-Carbomethoxyphenyl triflate | 1-Bromooctane | NiCl₂(DME) / phen / Zn | Methyl 4-octylbenzoate | 68 | acs.org |
Introduction of Trifluoromethyl and Triflate Groups
This compound and related reagents are pivotal in introducing the trifluoromethyl (CF₃) and triflate (-OTf) functionalities into organic molecules, which can significantly alter their physical, chemical, and biological properties.
Electrophilic Fluorinating Agent for Trifluoromethyl Group Introduction
While this compound itself is not a direct source of an electrophilic trifluoromethyl group, the broader class of hypervalent iodine reagents and other specialized compounds are instrumental in this transformation. researchgate.netbeilstein-journals.org These reagents, often referred to as electrophilic trifluoromethylating agents, generate a "CF₃⁺" equivalent that can react with a variety of nucleophiles. nih.govconicet.gov.ar
Prominent examples of such reagents include Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts). nih.govnih.gov These compounds have demonstrated broad applicability in the trifluoromethylation of diverse substrates. conicet.gov.ar The reactions can proceed via either an electrophilic pathway with nucleophiles or through an electron-transfer process to generate a trifluoromethyl radical (CF₃•), expanding the reaction scope. nih.gov
Table 2: Comparison of Common Electrophilic Trifluoromethylating Reagents
| Reagent Name | Class | Key Features | Reference |
|---|---|---|---|
| Togni's Reagent I | Hypervalent Iodine | Bench-stable solid, versatile for various nucleophiles. | nih.govnih.gov |
| Umemoto's Reagent | Sulfonium Salt | Highly reactive, effective for a range of substrates. | nih.govnih.gov |
| Yagupolskii's Reagent | Sulfonium Salt | One of the earliest developed electrophilic CF₃ sources. | nih.gov |
| Shibata's Reagent | Sulfoximine Salt | Offers alternative reactivity and substrate scope. | nih.gov |
Triflate Group Introduction onto Phenols and Amines
This compound and, more commonly, N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), are widely used for the introduction of the triflate group onto phenols and amines. chemicalbook.com The triflation of phenols is a crucial transformation as it converts the poorly leaving hydroxyl group into the highly effective triflate leaving group, facilitating subsequent cross-coupling reactions. orgsyn.org
PhNTf₂ is a stable, crystalline, and easy-to-handle reagent that is often superior to trifluoromethanesulfonic anhydride (B1165640) for generating triflates, especially in the case of sensitive substrates. chemicalbook.com The reaction typically proceeds in the presence of a base to deprotonate the phenol or amine. The triflation of amines, particularly aliphatic secondary amines, can also be achieved using these reagents. chemicalbook.com
Generation of Enol Triflates from Carbonyl Compounds
Enol triflates are valuable intermediates in organic synthesis, serving as synthetic equivalents of enols or enolates in a variety of coupling reactions. They are typically generated from carbonyl compounds, such as ketones and esters. chemicalbook.com N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is a preferred reagent for this transformation, often providing better results than trifluoromethanesulfonic anhydride. chemicalbook.comsigmaaldrich.com
The formation of enol triflates from β-keto esters can be achieved with high stereoselectivity. organic-chemistry.org For instance, using Schotten-Baumann-type conditions with aqueous lithium hydroxide (B78521) (LiOH) favors the formation of (Z)-enol triflates, while aqueous tetramethylammonium (B1211777) hydroxide ((Me)₄NOH) promotes the formation of (E)-enol triflates when reacted with triflic anhydride. organic-chemistry.org This stereocontrol is crucial for subsequent stereospecific cross-coupling reactions.
Table 3: Stereoselective Synthesis of Enol Triflates from Acetoacetate Derivatives
| Substrate | Base | Product Isomer | Yield (%) | Stereoselectivity (Z:E) | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate | LiOH | (Z)-Ethyl 3-(trifluoromethanesulfonyloxy)but-2-enoate | 92 | >99:1 | organic-chemistry.org |
| Ethyl acetoacetate | (Me)₄NOH | (E)-Ethyl 3-(trifluoromethanesulfonyloxy)but-2-enoate | 85 | 1:15 | organic-chemistry.org |
| Ethyl 2-methylacetoacetate | LiOH | (Z)-Ethyl 2-methyl-3-(trifluoromethanesulfonyloxy)but-2-enoate | 95 | >99:1 | organic-chemistry.org |
| Ethyl 2-methylacetoacetate | (Me)₄NOH | (E)-Ethyl 2-methyl-3-(trifluoromethanesulfonyloxy)but-2-enoate | 88 | 1:12 | organic-chemistry.org |
Arylating and Derivatization Applications
Asymmetric α-Arylation of Ketones
The asymmetric α-arylation of ketones is a powerful method for the construction of chiral quaternary carbon centers, which are prevalent in many biologically active molecules. This compound and other aryl triflates are excellent electrophiles for this transformation due to the superb leaving group ability of the triflate group. nih.govnih.gov
Palladium and nickel catalysts, in conjunction with chiral phosphine ligands, have been extensively developed for the enantioselective α-arylation of ketone enolates with aryl triflates. nih.govnih.govberkeley.edu The choice of metal can be crucial; for instance, palladium catalysts are often effective for electron-neutral or electron-rich aryl triflates, while nickel catalysts can provide higher enantioselectivity for electron-poor aryl triflates. nih.gov
The use of aryl triflates can offer advantages over aryl halides. Reactions with aryl triflates often proceed at a faster rate, allowing for lower reaction temperatures, which can in turn lead to higher enantioselectivities. nih.govnih.gov A variety of ketone substrates, including tetralone, indanone, cyclopentanone, and cyclohexanone (B45756) derivatives, have been successfully arylated with high enantiomeric excess (ee). nih.govnih.gov
Table 4: Enantioselective α-Arylation of Ketones with Aryl Triflates
| Ketone | Aryl Triflate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Methyl-1-tetralone | This compound | Pd(dba)₂ / (R)-Difluorphos | (R)-2-Methyl-2-phenyl-1-tetralone | 85 | 90 | nih.gov |
| 2-Methyl-1-indanone | This compound | Pd(dba)₂ / (R)-Difluorphos | (R)-2-Methyl-2-phenyl-1-indanone | 82 | 96 | nih.gov |
| 2-Methyl-1-indanone | 4-Cyanothis compound | Ni(COD)₂ / (R)-Difluorphos | (R)-2-(4-Cyanophenyl)-2-methyl-1-indanone | 65 | 97 | nih.gov |
| 2-Methyl-1-tetralone | 4-Trifluoromethylthis compound | Ni(COD)₂ / (R)-Difluorphos | (R)-2-Methyl-2-(4-trifluoromethylphenyl)-1-tetralone | 71 | 98 | nih.gov |
Arylation of 2,3-Dihydrofuran (B140613)
This compound serves as a highly effective arylating agent in the palladium-catalyzed arylation of 2,3-dihydrofuran. sigmaaldrich.comacs.org This reaction is a notable example of the Heck reaction, where an unsaturated C-C bond is formed. The use of aryl triflates, such as phenyl triflate, is crucial for achieving high enantioselectivity, particularly in asymmetric synthesis. acs.org When aryl iodides are used instead of aryl triflates in this reaction, the result is often a racemic mixture of products. acs.org
The reaction proceeds via a cationic arylpalladium olefin intermediate, which is key to its success. acs.org The arylation of 2,3-dihydrofuran can lead to two primary regioisomers: 2-phenyl-2,3-dihydrofuran (B8783652) and 2-phenyl-2,5-dihydrofuran, with the former often being the main product. nih.govnih.gov Research has shown that in the presence of a palladium acetate (B1210297) and (R)-BINAP catalyst system, phenyl triflate reacts with 2,3-dihydrofuran to produce (R)-2-phenyl-2,3-dihydrofuran with a high enantiomeric excess (over 96% ee). acs.org This specific transformation highlights a novel asymmetric catalysis that involves a kinetic resolution process, where one enantiomer of the starting material reacts faster than the other. acs.org
The choice of palladium precursor and reaction conditions, such as the use of specific ionic liquids, can significantly influence the conversion rates and product yields. nih.govnih.gov For instance, studies using various phosphine-free palladium complexes have been conducted to optimize the arylation of 2,3-dihydrofuran with aryl halides, providing a comparative context for the utility of phenyl triflate. nih.gov Furthermore, this reaction has been successfully adapted to aqueous media, demonstrating its versatility. researchgate.net
Diaroylation of Benzanilides
This compound is utilized in the palladium-catalyzed diarylation of benzanilides. This process is instrumental in synthesizing complex N-(2,6-diarylbenzoyl)anilines. sigmaaldrich.com The reaction involves the introduction of two aryl groups from the phenyl triflate onto the benzanilide (B160483) scaffold. This transformation provides a direct route to sterically hindered triaryl systems, which are of interest in materials science and medicinal chemistry. The palladium catalyst facilitates the carbon-carbon bond formation, enabling the construction of these elaborate molecular architectures. sigmaaldrich.com
Synthesis of N-(2,6-diarylbenzoyl)anilines
Building directly upon the diaroylation of benzanilides, a key application of this compound is the synthesis of N-(2,6-diarylbenzoyl)anilines. sigmaaldrich.com In this reaction, phenyl triflate, in the presence of a suitable palladium catalyst, serves as the arylating agent that reacts with a benzanilide substrate. sigmaaldrich.com This method is a powerful tool for creating tri- and tetra-substituted aromatic compounds. The reaction's ability to form multiple C-C bonds in a controlled manner showcases the utility of phenyl triflate in accessing complex, sterically congested molecules that would be challenging to prepare through other synthetic routes. sigmaaldrich.com
Use as a Precursor to Benzyne (B1209423) for Substituted Aromatic Compounds
This compound derivatives are pivotal precursors for the generation of benzyne, a highly reactive intermediate used extensively in organic synthesis. chemicalbook.com Specifically, 2-(trimethylsilyl)this compound is the most widely used and versatile precursor for generating benzyne under mild conditions. chemicalbook.comnih.govacs.org This method, often referred to as the Kobayashi method, involves the fluoride-induced elimination of the trimethylsilyl (B98337) group and the triflate group from the 2-(trimethylsilyl)this compound substrate. chemicalbook.comresearchgate.net
Three-Component Coupling Reactions Involving Arynes
Arynes, generated from precursors such as 2-(trimethylsilyl)phenyl triflate, participate in powerful three-component coupling reactions. rsc.orgcaltech.edu These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials. In one such process, an aryne, an isocyanide, and a phenyl ester couple to form phenoxy iminoisobenzofuran structures. caltech.edu This reaction is tolerant of considerable substitution on all three components, enabling the creation of a diverse array of heterocyclic products. caltech.edu
Another example involves the reaction of arynes with dimethylformamide (DMF) and active methylene (B1212753) or methine compounds to produce coumarins and dihydrobenzofurans. rsc.orgmdpi.com For instance, the reaction of an aryne precursor with DMF and diethyl malonate can yield a coumarin (B35378) derivative. mdpi.com The scope of these multicomponent reactions is broad, with various aryne precursors, aldehydes, phosphites, and other substrates being successfully employed to synthesize benzofurans, coumarins, and benzoxaphosphole 1-oxides. mdpi.comnih.gov
Below is a table summarizing selected three-component coupling reactions involving arynes generated from silylaryl triflates.
| Aryne Precursor | Component 2 | Component 3 | Product Type | Yield |
| 2-(Trimethylsilyl)phenyl triflate | tert-Butyl isocyanide | Phenyl acetate | Phenoxy iminoisobenzofuran | 81% |
| 2-(Trimethylsilyl)phenyl triflate | tert-Butyl isocyanide | Methyl propiolate | Iminoindenone | 88% |
| 2-(Trimethylsilyl)phenyl triflate | Phenylacetylene | tert-Butyl isocyanide | 2-Phenyliminoindenone | 51% |
| 3,6-Dimethoxy-2-(trimethylsilyl)phenyl triflate | Diethyl malonate | DMF | Coumarin derivative | - |
| 2-(Trimethylsilyl)phenyl triflate | Trimethyl phosphite | Benzaldehyde | Benzoxaphosphole 1-oxide | - |
Conversion of Aryl Triflates to Aryl Fluorides
A significant application of this compound and its aryl analogues is their conversion into aryl fluorides. documentsdelivered.comnih.gov This transformation is particularly valuable as fluorinated aromatic molecules are of great importance in pharmaceuticals and agrochemicals, yet are often difficult to synthesize. documentsdelivered.commit.edu A palladium-catalyzed method has been developed that uses simple fluoride salts, such as cesium fluoride (CsF), to convert aryl triflates into the corresponding aryl fluorides. documentsdelivered.comnih.gov
The reaction exhibits a wide substrate scope and tolerates numerous functional groups. nih.gov Key to the success of this catalytic process is the use of sterically demanding, electron-rich biaryl monophosphine ligands, such as tBuBrettPhos. nih.govmit.edu These ligands are believed to promote the critical Ar-F reductive elimination step from the palladium center. nih.gov The process allows for the fluorination of simple aromatics, hindered substrates, electron-deficient arenes, and various heterocyclic systems like flavones, indoles, and quinolines. nih.gov Mechanistic studies have provided evidence that in some cases, the reaction may proceed through a Pd-aryne intermediate, which can lead to the formation of regioisomers. acs.org
The table below showcases the scope of the palladium-catalyzed fluorination of various aryl triflates. nih.gov
| Aryl Triflate Substrate | Yield of Aryl Fluoride |
| 2-(Phenyl)phenyl triflate | 86% |
| 4-Acetyl-2,6-dimethylphenyl triflate | 74% |
| 4-Cyanophenyl triflate | 81% |
| Methyl 4-(triflyloxy)benzoate | 81% |
| 3-(Triflyloxy)flavone | 82% |
| 4-(Triflyloxy)quinoline | 82% |
Palladium-Catalyzed Conversion to Nitroaromatics
This compound and other aryl triflates can be efficiently converted into nitroaromatic compounds through a palladium-catalyzed reaction. nih.govmit.eduorganic-chemistry.org This method provides a powerful alternative to traditional electrophilic aromatic substitution, which often suffers from poor regioselectivity and limited functional group tolerance. nih.gov
The reaction employs a palladium catalyst, a suitable ligand, and a simple nitrite (B80452) source like sodium nitrite (NaNO₂). nih.gov It proceeds under weakly basic conditions, which contributes to its broad scope and excellent compatibility with various functional groups. nih.govnih.gov This protocol has been successfully applied to a wide range of aryl chlorides, triflates, and nonaflates, including those with acid-sensitive groups. organic-chemistry.orgnih.gov A significant advantage of this method is its ability to synthesize nitro-substituted heteroaromatics, such as nitroindoles, which are challenging to prepare using conventional nitration techniques. nih.gov Mechanistic studies indicate that the rate of transmetalation in these reactions follows the order of Cl > Br > I, with aryl triflates reacting efficiently. organic-chemistry.org
The table below provides examples of the conversion of various aryl triflates to their corresponding nitroaromatics. nih.gov
| Aryl Triflate Substrate | Yield of Nitroaromatic |
| 4'-Triflyloxyacetophenone | 86% |
| 4-tert-Butylphenyl triflate | 85% |
| 3-(Triflyloxy)benzo[b]thiophene | 85% |
| 4-(Triflyloxy)dibenzofuran | 87% |
| 2-Naphthyl triflate | 87% |
Computational Chemistry and Spectroscopic Analysis of Phenyl Trifluoromethanesulfonate
Quantum Chemical Calculations of Electronic Structure and Geometries
Quantum chemical calculations are instrumental in predicting and understanding the electronic structure and geometry of molecules. For phenyl trifluoromethanesulfonate (B1224126), these calculations provide insights into its reactivity and physical properties.
Recent studies have employed sophisticated methods to simulate the electronic structure of the phenyl triflate cation. One such approach involves the use of G0W0 quasi-particle energy calculations. These simulations have been shown to be in good agreement with experimental data obtained from photoelectron spectroscopy. researchgate.netaip.org The calculations help in assigning the distinct binding energy regions observed in the photoelectron spectrum to specific molecular orbitals. aip.org
The geometry of phenyl trifluoromethanesulfonate is characterized by the spatial arrangement of its constituent atoms. Quantum chemical calculations can optimize this geometry to its lowest energy state, providing information on bond lengths, bond angles, and dihedral angles. While specific computational studies detailing the full geometry optimization of neutral this compound are not abundant in the provided search results, the principles of such calculations are well-established. arxiv.org For instance, Density Functional Theory (DFT) is a common method used for geometry optimization and electronic structure calculations of organic molecules. acs.org
Analysis of Vibrational Modes and Coherent Motion
The vibrational modes of a molecule correspond to the various ways in which its atoms can oscillate relative to each other. These modes are quantized and can be probed experimentally using techniques like infrared (IR) spectroscopy.
In the context of this compound, analysis of its dynamics following photoionization has revealed evidence of vibrational coherence. Specifically, a torsional mode of the cation, which involves the twisting of the phenyl group relative to the O-S-C plane, has been identified. researchgate.net This coherent motion was observed in the first 5 picoseconds after ionization. researchgate.net Electronic structure calculations for the radical cation of phenyl triflate support the experimental observation of this vibrational coherence. researchgate.netresearchgate.net
The study of such coherent vibrational dynamics is crucial for understanding the ultrafast processes that occur upon photoexcitation or ionization, which is particularly relevant for its applications in areas like photolithography.
Spectroscopic Characterization (e.g., NMR, IR, MS, X-ray Crystallography)
Spectroscopic techniques provide a wealth of information about the structure and bonding of molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and X-ray Crystallography offers a detailed picture of its molecular characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy of this compound provides information about the chemical environment of the hydrogen atoms on the phenyl ring. The spectrum typically shows multiplets in the aromatic region, corresponding to the different protons on the benzene (B151609) ring. chemicalbook.com
Infrared (IR) Spectroscopy:
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These include vibrations of the C-H bonds of the phenyl group, the S=O and S-O bonds of the triflate group, and the C-F bonds of the trifluoromethyl group. chemicalbook.com
Mass Spectrometry (MS):
Mass spectrometry is used to determine the mass-to-charge ratio of ions and is a powerful tool for identifying and characterizing molecules. The photoionization mass spectrum of phenyl triflate has been recorded at a photon energy of 92 eV. aip.orgresearchgate.net The spectrum shows a peak for the parent ion (C₇H₅F₃O₃S⁺) and several fragment ions, indicating that the molecule undergoes significant dissociation upon ionization. aip.org The major fragmentation channels involve the loss of SO₂, CF₃, CO, and C₂H₂. aip.orgnih.gov
X-ray Crystallography:
Photoelectron Spectroscopy Studies
Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon interaction with high-energy radiation. This information is directly related to the binding energies of the electrons in the molecule, providing insight into its electronic structure.
The photoelectron spectrum of this compound has been recorded using extreme ultraviolet (EUV) synchrotron radiation at 92 eV. researchgate.netaip.org The spectrum reveals several distinct binding energy regions. aip.org A good agreement has been found between the experimental spectrum and simulations based on G0W0 quasi-particle energies. researchgate.netaip.org These studies have been instrumental in understanding the dissociative photoionization of phenyl triflate, a process of significant interest due to its use as a photoacid generator in photolithography. researchgate.netnih.gov
| Spectroscopic Data for this compound | |
| Technique | Observed Features |
| ¹H NMR | Multiplets in the aromatic region for phenyl protons. chemicalbook.com |
| IR Spectroscopy | Characteristic bands for C-H, S=O, S-O, and C-F vibrations. chemicalbook.com |
| Mass Spectrometry (92 eV) | Parent ion peak and major fragment ions corresponding to loss of SO₂, CF₃, CO, and C₂H₂. aip.orgnih.gov |
| Photoelectron Spectroscopy (92 eV) | Distinct binding energy regions corresponding to different molecular orbitals. aip.org |
Advanced Concepts and Future Directions in Phenyl Trifluoromethanesulfonate Research
Development of Novel Catalytic Systems for PhOTf Transformations
The transformation of phenyl trifluoromethanesulfonate (B1224126) is heavily reliant on catalytic systems, and ongoing research is focused on creating more efficient, selective, and robust catalysts. A significant area of development is in the realm of cross-coupling reactions, where PhOTf serves as a versatile electrophile. nih.gov
Palladium-based catalysts have been the workhorse for many PhOTf transformations. sigmaaldrich.comsigmaaldrich.com Recent efforts have focused on developing new ligands and palladium complexes to improve catalytic activity and expand the substrate scope. For instance, the use of specific phosphine (B1218219) ligands like XPhos has shown high efficacy in the Hiyama cross-coupling of aryl mesylates and arylsilanes, a reaction type where aryl triflates like PhOTf are also applicable. mdpi.com Furthermore, heterogeneous catalysts, such as palladium on carbon (Pd/C) and palladium supported on magnetic nanoparticles (Pd/Fe3O4), are being explored to simplify catalyst recovery and reuse, contributing to more sustainable processes. mdpi.com
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-based systems. nih.gov Research has demonstrated that Ni(acac)2 can effectively catalyze the cross-coupling of alkyl halides with diorganozincs, a strategy that can be extended to PhOTf as the electrophilic partner. nih.gov The development of nickel catalysts is particularly focused on achieving high efficiency and selectivity in forming C(sp³)–C(sp³) bonds.
Beyond traditional palladium and nickel catalysts, other transition metals are being investigated for PhOTf transformations. Copper-catalyzed cross-coupling reactions, for instance, have shown promise, particularly in radical-mediated pathways. researchgate.net Additionally, gold catalysts have been utilized in cascade reactions involving PhOTf-derived intermediates. mdpi.com The exploration of earth-abundant and less toxic metals as catalysts is a key trend, driven by the principles of green chemistry.
A notable advancement is the application of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, which provides a general and mild method for the synthesis of triflates, including PhOTf. nih.gov This approach utilizes triflyl fluoride gas (CF3SO2F) as a new electrophilic hub, reacting efficiently with phenols under mild conditions. nih.gov This method is not only efficient but also allows for one-pot reactions, such as the generation of an aryl triflate followed by a Suzuki-Miyaura cross-coupling. nih.gov
Integration of PhOTf Chemistry in Multicomponent Reactions and Cascade Processes
The reactivity of phenyl trifluoromethanesulfonate makes it an ideal component for multicomponent reactions (MCRs) and cascade processes, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation. nih.govnih.govnih.govepfl.ch These one-pot strategies are highly desirable in organic synthesis due to their high atom economy, reduced waste generation, and operational simplicity. nih.gov
PhOTf can act as a key precursor in generating reactive intermediates, such as arynes, which can then participate in cycloaddition reactions within a cascade sequence. For example, 2-(trimethylsilyl)this compound serves as a versatile precursor to o-benzyne, which can then undergo [3+2] cycloadditions with various diazo compounds to afford substituted indazoles. acs.org This cascade process offers a direct and efficient route to biologically relevant heterocycles. acs.org
Cascade reactions triggered by PhOTf or its derivatives have been successfully employed in the total synthesis of natural products. For instance, a mild and efficient cascade methodology triggered by bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate has been used to construct substituted indolizino[1,2-b]quinolin-9(11H)-ones, a key step in the total synthesis of camptothecin. nih.gov
Researchers are also exploring the integration of PhOTf chemistry with other reaction types in a single pot. For example, a palladium-catalyzed N-arylation of anilines with phenyl triflate can be followed by an oxidative coupling to synthesize carbazoles in a one-pot process. sigmaaldrich.comsigmaaldrich.com Similarly, palladium-catalyzed cascade reactions of aziridines, initiated by a process akin to a diverted Tsuji–Trost reaction involving a triflate leaving group, can lead to complex tetracyclic amines. acs.org
The development of novel MCRs involving PhOTf is an active area of research. These reactions often rely on the careful design of substrates and the selection of appropriate catalysts to control the reaction pathway and achieve high selectivity. epfl.ch For example, a five-component reaction has been developed for the synthesis of complex heterocyclic structures, where each reactant contributes to the final product in a highly orchestrated manner. nih.gov
Strategies for Enhancing Selectivity and Efficiency in PhOTf-Mediated Reactions
Achieving high selectivity and efficiency is a paramount goal in organic synthesis, and various strategies are being employed to improve these aspects in reactions involving this compound. These strategies encompass the optimization of reaction conditions, the development of more selective catalysts, and the use of novel synthetic methodologies.
Reaction Condition Optimization:
The choice of solvent, base, temperature, and reaction time can have a profound impact on the outcome of PhOTf-mediated reactions. For instance, in the synthesis of aryl triflates from phenols using N-phenyltriflimide, the use of controlled microwave heating has been shown to dramatically reduce reaction times from hours to just a few minutes, with isolated yields ranging from 69% to 91%. acs.org This method is also insensitive to air and moisture, eliminating the need for an inert atmosphere. acs.org
Catalyst and Ligand Design:
The development of new catalysts and ligands is crucial for enhancing selectivity. In palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can significantly influence the chemo-, regio-, and stereoselectivity. For example, in the asymmetric α-arylation of ketones using phenyl triflate, the use of the difluorphos (B3069624) ligand in conjunction with a palladium catalyst leads to high enantioselectivity. sigmaaldrich.comsigmaaldrich.com Similarly, in light-mediated cross-coupling reactions of anomeric trifluoroborates with aryl halides, the choice of photocatalyst and base is critical for achieving high yields and stereoselectivity. nih.gov
Novel Synthetic Methodologies:
The development of new synthetic methods offers alternative pathways with improved efficiency and selectivity. The SuFEx (Sulfur(vi) Fluoride Exchange) chemistry, for example, provides a highly chemoselective method for the triflation of phenols in the presence of more nucleophilic groups like amines, a selectivity attributed to the role of water in the reaction mechanism. nih.gov This method also allows for the efficient synthesis of sterically hindered triflates. nih.gov
Another innovative approach is the use of flow chemistry. Continuous flow processing can offer better control over reaction parameters, leading to improved yields and selectivity, as well as enhanced safety and scalability.
The following table summarizes some of the key strategies and their impact on PhOTf-mediated reactions:
| Strategy | Key Improvement | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Fast synthesis of aryl triflates from phenols acs.org |
| Novel Ligand Development | Enhanced enantioselectivity | Asymmetric α-arylation of ketones sigmaaldrich.comsigmaaldrich.com |
| SuFEx Chemistry | High chemoselectivity, mild conditions | Selective triflation of phenols in the presence of amines nih.gov |
| Photoredox Catalysis | Mild reaction conditions, broad substrate scope | Light-mediated cross-coupling of anomeric trifluoroborates nih.gov |
Exploration of PhOTf in New Material Science Applications
The unique reactivity of this compound and its derivatives is being increasingly harnessed in the field of material science for the synthesis of novel functional materials. The ability of the triflate group to act as an excellent leaving group in cross-coupling reactions makes it a valuable tool for modifying and functionalizing polymers and other materials.
One emerging application is in the synthesis of conjugated polymers and organic electronic materials. The efficient formation of carbon-carbon bonds enabled by PhOTf-mediated cross-coupling reactions allows for the construction of complex, π-conjugated systems with tailored electronic and optical properties. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
PhOTf and related triflates are also being explored in the synthesis of functional surfaces and nanoparticles. The ability to perform reactions on solid supports, as demonstrated by the solid-phase synthesis of aryl triflates, opens up possibilities for modifying the surfaces of materials to impart specific properties, such as hydrophobicity, biocompatibility, or catalytic activity. acs.org
Furthermore, the generation of highly reactive intermediates like arynes from PhOTf precursors provides a pathway to complex polycyclic aromatic hydrocarbons and other carbon-rich nanostructures. These materials are of interest for their potential applications in electronics, energy storage, and catalysis.
The development of new polymerization methods utilizing PhOTf as a monomer or initiator is another promising avenue of research. For example, the controlled polymerization of various monomers could be achieved by leveraging the reactivity of the triflate group, leading to the synthesis of well-defined polymers with novel architectures and properties.
Environmental Considerations and Sustainable Synthetic Methodologies for PhOTf
In line with the growing emphasis on green chemistry, the development of environmentally benign and sustainable synthetic methodologies for the preparation and use of this compound is a critical area of research. jddhs.comresearchgate.net The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. jddhs.comresearchgate.net
Sustainable Synthesis of PhOTf:
Traditional methods for the synthesis of aryl triflates often involve the use of triflic anhydride (B1165640), a highly reactive and moisture-sensitive reagent. acs.org More sustainable alternatives are being actively sought. The use of N-phenyltriflimide is an improvement as it is a stable, crystalline solid, but the reactions can still require long reaction times. acs.org
Greener Reaction Conditions for PhOTf Transformations:
The use of greener solvents is a key aspect of sustainable chemistry. jddhs.com Researchers are exploring the use of water, ionic liquids, and supercritical fluids as alternatives to volatile organic compounds (VOCs) in PhOTf-mediated reactions. Micellar catalysis, where reactions are carried out in water using surfactants to create hydrophobic microenvironments, has shown promise for accelerating reaction rates and enhancing selectivity. mdpi.com
The development of recyclable catalysts is another important strategy. Heterogeneous catalysts, such as palladium on carbon or supported on magnetic nanoparticles, can be easily separated from the reaction mixture and reused, reducing waste and catalyst costs. mdpi.com
Energy efficiency is also a key consideration. Microwave-assisted synthesis and flow chemistry can significantly reduce energy consumption compared to traditional batch processes. acs.org
The following table summarizes some of the green chemistry approaches being applied to PhOTf synthesis and transformations:
| Green Chemistry Principle | Application in PhOTf Chemistry |
| Waste Prevention | One-pot reactions, high atom economy MCRs nih.govnih.gov |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, micellar catalysis jddhs.commdpi.com |
| Energy Efficiency | Microwave-assisted synthesis, flow chemistry acs.org |
| Catalysis | Development of recyclable heterogeneous catalysts, use of earth-abundant metal catalysts nih.govmdpi.com |
| Safer Chemistry | Use of less hazardous reagents like N-phenyltriflimide and in situ generated CF3SO2F nih.govacs.org |
By embracing these green chemistry principles, the scientific community is working towards making the synthesis and application of this compound more sustainable and environmentally responsible.
Q & A
Q. What are the critical safety protocols when handling phenyl trifluoromethanesulfonate in laboratory settings?
this compound is highly reactive and corrosive. Researchers must:
- Use personal protective equipment (PPE) , including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats, to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of vapors, as its volatility poses respiratory risks .
- Store the compound in a cool, dry, and well-ventilated area , away from light and moisture, to prevent decomposition .
- Dispose of waste via dedicated hazardous waste streams to comply with environmental regulations .
Q. How does this compound function as a leaving group in aromatic substitution reactions?
The trifluoromethanesulfonyl (triflate, -OTf) group is a superior leaving group due to its strong electron-withdrawing nature and resonance stabilization of the departing anion. This property enables:
- Facile nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions .
- Transition metal-catalyzed cross-couplings (e.g., Suzuki or Heck reactions), where the triflate group is replaced by aryl/alkenyl moieties .
- Comparative reactivity studies : Substituted phenyl triflates (e.g., 4-trifluoromethyl or 2-naphthyl derivatives) show varying reaction rates depending on electronic/steric effects .
Advanced Research Questions
Q. What methodological considerations are essential when using this compound as a precursor for generating benzynes in situ?
this compound derivatives (e.g., 2-(trimethylsilyl)phenyl triflate) are key precursors for benzyne generation via fluoride-induced desilylation. Critical steps include:
- Fluoride source selection : Use tetrabutylammonium fluoride (TBAF) or CsF for controlled desilylation at room temperature .
- Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency by stabilizing reactive intermediates .
- Tandem reactions : Pair with thia-Fries rearrangements or cyclizations to synthesize polycyclic aromatic compounds .
Q. How can researchers optimize the use of this compound in glycosylation reactions?
In carbohydrate chemistry, triflate derivatives act as promoters for glycosidic bond formation:
- Activation mechanism : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) generates oxocarbenium ions, accelerating glycosylation .
- Temperature control : Reactions performed at -20°C to 0°C minimize side reactions (e.g., anomerization) .
- Protecting group compatibility : Ensure acid-labile groups (e.g., acetyl or benzyl) are stable under triflate-mediated conditions .
Q. What strategies address contradictions in reaction yields when employing this compound in diaryliodonium salt syntheses?
Diaryliodonium triflates are pivotal in aryl transfer reactions , but yield variations arise from:
- Counterion effects : Triflate’s low nucleophilicity favors salt stability over iodide or tosylate derivatives .
- Electrophilicity modulation : Electron-deficient aryl groups (e.g., 4-CF₃) enhance iodonium salt reactivity in metal-free arylations .
- Catalyst screening : Test palladium or copper catalysts to identify optimal systems for specific substrates .
Q. How does this compound enhance ionic liquid performance in electrochemical applications?
Triflate anions in ionic liquids (e.g., N-butyl-N-methylpyrrolidinium triflate) improve:
- Conductivity : High ionic mobility due to the triflate’s low coordination strength .
- Thermal stability : Decomposition temperatures >300°C enable high-temperature electrochemistry .
- Electrochemical windows : Wide potential ranges (up to 4.5 V) for applications in batteries or capacitors .
Data Contradictions and Resolution
- Reactivity discrepancies in substituted phenyl triflates : For example, 4-(trifluoromethyl)phenyl triflate exhibits slower substitution kinetics than 2-naphthyl derivatives due to steric hindrance . Resolve via computational modeling (DFT) to predict electronic effects.
- Benzyne trapping efficiency : Conflicting yields in Diels-Alder reactions may stem from competing polymerization. Mitigate by using high-dielectric solvents (e.g., DME) or trapping agents (e.g., furans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
